molecular formula C18H40O4P2 B1683114 Tetrofosmin CAS No. 127502-06-1

Tetrofosmin

Cat. No. B1683114
M. Wt: 382.5 g/mol
InChI Key: QCWJONLQSHEGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrofosmin is a diphosphine complexed with technetium 99 used for imaging to determine myocardial ischemia, infarcted myocardium, and assessment of left ventricular function . It is a radiopharmaceutical that is used to find and treat certain diseases or to study the function of the body’s organs .


Molecular Structure Analysis

Tetrofosmin presents a molecular formula of 1,2-bis (bis (2-ethoxyethyl)phosphino)ethane . It is part of the group of diphosphines . The molecular weight is 382.5 g/mol .


Physical And Chemical Properties Analysis

Tetrofosmin is a phosphine . It has a molecular weight of 382.5 g/mol . The molecular formula is C18H40O4P2 .

Scientific Research Applications

Nuclear Medicine Applications

Tetrofosmin is predominantly recognized for its role in nuclear medicine, particularly in the imaging of thymomas and myocardial perfusion. The compound's ability to act as a tumor-imaging agent makes it valuable for differential diagnosis, staging, and restaging of thymic tumors. Notably, Tetrofosmin, alongside Thallium-201 and 99mTc-sestamibi, enhances the diagnostic capabilities for thymomas. Additionally, it plays a crucial role in myocardial perfusion imaging (MPI) with SPECT (single-photon emission computed tomography), aiding in the evaluation of coronary artery diseases. However, it's imperative to acknowledge that despite its widespread use, Tetrofosmin does not perfectly track regional myocardial blood flow beyond certain rates, pointing to ongoing research for more ideal agents (Treglia et al., 2007; Fang & Liu, 2019).

Environmental and Biochemical Research

In the realm of environmental sciences and biochemistry, Tetrofosmin's research applications extend to the study of transparent exopolymer particles (TEP) in aquatic environments. TEPs are critical in understanding biofilm formation and membrane fouling in water systems, impacting the efficiency of membrane-based technologies for desalination and water treatment. The biochemical properties of Tetrofosmin and its interactions in such systems could offer insights into managing biofouling more effectively (Bar-Zeev et al., 2015).

Additionally, Tetrofosmin's biochemical applications are highlighted in the exploration of tetrodotoxin (TTX) targeting for medical applications. This neurotoxin, known for its potent blocking of voltage-gated sodium channels, opens up research avenues in anesthetic and analgesic drug design. The review by Melnikova et al. (2018) emphasizes the toxin's selectivity and the potential for enhanced efficacy and safety when used with other substances or drug delivery systems, demonstrating Tetrofosmin's utility in advancing pharmacological research (Melnikova, Khotimchenko, & Magarlamov, 2018).

Safety And Hazards

Tetrofosmin is used in conjunction with technetium Tc-99m as a radiopharmaceutical . Some side effects include signs of an allergic reaction, chest pain or pressure, fast or abnormal heartbeat . It is recommended to tell all of your health care providers that you take this drug .

Future Directions

Tetrofosmin has been found to have a significantly shorter injection-to-acquisition times compared to sestamibi, resulting in better efficiency and less waiting times for patients . In addition, significantly higher re-scan rates with sestamibi compared to tetrofosmin due to hepatic activity contributed to better throughput with tetrofosmin .

properties

IUPAC Name

2-[bis(2-ethoxyethyl)phosphanyl]ethyl-bis(2-ethoxyethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40O4P2/c1-5-19-9-13-23(14-10-20-6-2)17-18-24(15-11-21-7-3)16-12-22-8-4/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWJONLQSHEGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCP(CCOCC)CCP(CCOCC)CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155591
Record name Tetrofosmin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

100ºC
Record name Tetrofosmin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11180
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Soluble
Record name Tetrofosmin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11180
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Tetrofosmin normal biodistribution makes it suitable to be used as a myocardial agent as it is uptaken by the myocardial tissue and it presents a very low redistribution after 3-4 hours of administration. After distribution, tetrofosmin is a lipophilic cationic agent which is passively diffused and accumulated in viable myocardial tissue.
Record name Tetrofosmin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11180
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tetrofosmin

CAS RN

127502-06-1
Record name Tetrofosmin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127502-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tetrofosmin [USAN:INN:BAN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrofosmin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11180
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrofosmin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETROFOSMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J0KPB596Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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